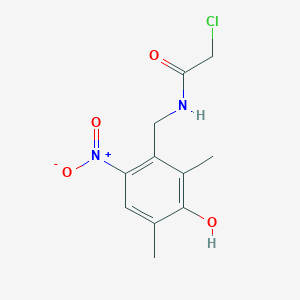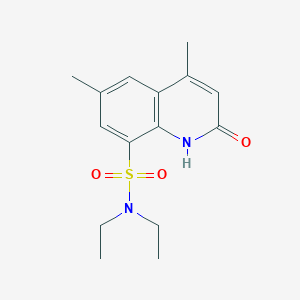
2-chloro-N-(3-hydroxy-2,4-dimethyl-6-nitrobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(3-hydroxy-2,4-dimethyl-6-nitrophenyl)methyl]acetamide is an organic compound with a complex structure It contains a chloroacetamide group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3-hydroxy-2,4-dimethyl-6-nitrophenyl)methyl]acetamide typically involves multiple steps. One common method starts with the nitration of 2,4-dimethylphenol to introduce the nitro group. This is followed by the chlorination of the resulting compound to add the chloro group. The final step involves the acylation of the chlorinated compound with chloroacetyl chloride in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3-hydroxy-2,4-dimethyl-6-nitrophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chloro group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[(3-hydroxy-2,4-dimethyl-6-nitrophenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3-hydroxy-2,4-dimethyl-6-nitrophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[(3-hydroxy-2,4-dimethylphenyl)methyl]acetamide: Lacks the nitro group.
2-chloro-N-[(3-hydroxy-2,4-dimethyl-6-methylphenyl)methyl]acetamide: Contains an additional methyl group instead of the nitro group.
Uniqueness
2-chloro-N-[(3-hydroxy-2,4-dimethyl-6-nitrophenyl)methyl]acetamide is unique due to the presence of both the nitro and chloro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13ClN2O4 |
|---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
2-chloro-N-[(3-hydroxy-2,4-dimethyl-6-nitrophenyl)methyl]acetamide |
InChI |
InChI=1S/C11H13ClN2O4/c1-6-3-9(14(17)18)8(7(2)11(6)16)5-13-10(15)4-12/h3,16H,4-5H2,1-2H3,(H,13,15) |
InChI Key |
ULNFXCDDIHUFQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)CNC(=O)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[4-acetyl-1-(3,4-dimethylphenyl)-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11470072.png)
![3'-[4-(4-Chlorophenoxy)phenyl]-1-[(morpholin-4-YL)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11470083.png)
![ethyl 7,8-dicyano-2-methyl-4-phenyl-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B11470091.png)
![1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B11470099.png)
![1,3-dimethyl-6-pentyl-7-phenyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11470106.png)
![1-(3-fluorophenyl)-7-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11470119.png)
![10-[2-(4-tert-butylphenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one](/img/structure/B11470122.png)
![Benzeneacetamide, N-[2,2,2-trifluoro-1-[[(tetrahydro-2-furanyl)methyl]amino]-1-(trifluoromethyl)ethyl]-](/img/structure/B11470125.png)

![[3-Amino-4-(pyridin-4-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-chlorophenyl)methanone](/img/structure/B11470129.png)
![4,5-dimethoxy-2-{2-[(methylsulfonyl)amino]ethyl}-N-(4-sulfamoylphenyl)benzenesulfonamide](/img/structure/B11470136.png)
![1-(3-chlorophenyl)-6-(2-methoxyethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11470142.png)

![Ethyl [4-(diethylcarbamoyl)-2-methoxy-6-nitrophenoxy]acetate](/img/structure/B11470149.png)
